

Application Notes and Protocols: Confirmation of Kadsuric Acid Structure using NMR Spectroscopy

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Compound of Interest				
Compound Name:	Kadsuric acid			
Cat. No.:	B15589839	Get Quote		

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kadsuric acid, a triterpenoid isolated from the medicinal plant Kadsura coccinea, has garnered interest within the scientific community due to its potential therapeutic properties. Triterpenoids from this plant have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects. Notably, Kadsuric acid has exhibited dose-dependent cytotoxicity against pancreatic cancer cells. Accurate structural confirmation is a critical first step in the exploration of any natural product for drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation of complex organic molecules like Kadsuric acid. This document provides a detailed overview of the application of 1D and 2D NMR techniques for the structural confirmation of Kadsuric acid, along with standardized protocols for data acquisition and analysis.

Data Presentation: NMR Spectroscopic Data for Kadsuric Acid Analogs

While the originally reported NMR data for **Kadsuric acid** requires access to older literature, numerous structurally related triterpenoids have been recently isolated from Kadsura coccinea and their comprehensive NMR data published. The following tables present a representative



summary of ¹H and ¹³C NMR data for a closely related 3,4-seco-lanostane triterpenoid from Kadsura coccinea, which serves as an excellent template for the expected chemical shifts and correlations for **Kadsuric acid**.

Table 1: ¹H NMR Data of a Representative 3,4-seco-lanostane Triterpenoid from Kadsura coccinea (600 MHz, CDCl₃)

Position	δΗ (ppm), Multiplicity (J in Hz)	
6	5.39, dd (9.9, 5.5)	
7	6.21, d (9.9)	
24	6.92, m	
28a	4.95, br s	
28b	4.75, br s	

Note: This table presents selected characteristic proton signals. A complete assignment would include all proton resonances.

Table 2: ¹³C NMR Data of a Representative 3,4-seco-lanostane Triterpenoid from Kadsura coccinea (150 MHz, CDCl₃)



Position	δC (ppm)	Position	δC (ppm)
1	35.2	16	35.7
2	27.9	17	145.8
3	178.1	18	18.2
4	48.5	19	21.5
5	52.3	20	36.4
6	128.5	21	18.7
7	140.1	22	34.9
8	49.8	23	24.8
9	50.3	24	124.3
10	37.1	25	131.5
11	21.5	26	17.7
12	26.5	27	25.7
13	44.2	28	106.9
14	50.1	29	19.4
15	30.9	30	28.0

Experimental Protocols Isolation of Kadsuric Acid

A standardized protocol for the isolation of triterpenoids from Kadsura coccinea is as follows:

- Extraction: Dried and powdered stems or roots of Kadsura coccinea are extracted exhaustively with 80% acetone at room temperature.
- Solvent Partitioning: The resulting crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, ethyl acetate, and nbutanol.



 Chromatographic Separation: The ethyl acetate fraction, typically rich in triterpenoids, is subjected to repeated column chromatography on silica gel, Sephadex LH-20, and semipreparative HPLC to yield pure Kadsuric acid.

NMR Sample Preparation

- Sample Quantity: Weigh approximately 5-10 mg of purified Kadsuric acid.
- Solvent: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for 1 H and 13 C NMR chemical shifts (δ = 0.00 ppm).

NMR Data Acquisition

All NMR spectra should be acquired on a high-field spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

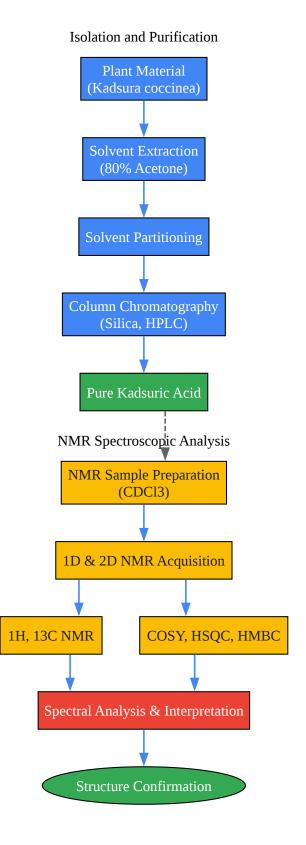
- ¹H NMR Spectroscopy:
 - Pulse Program: Standard single-pulse experiment (e.g., zg30).
 - Spectral Width: 12-16 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ¹³C NMR Spectroscopy:
 - Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
 - Spectral Width: 200-240 ppm.
 - Acquisition Time: 1-2 seconds.



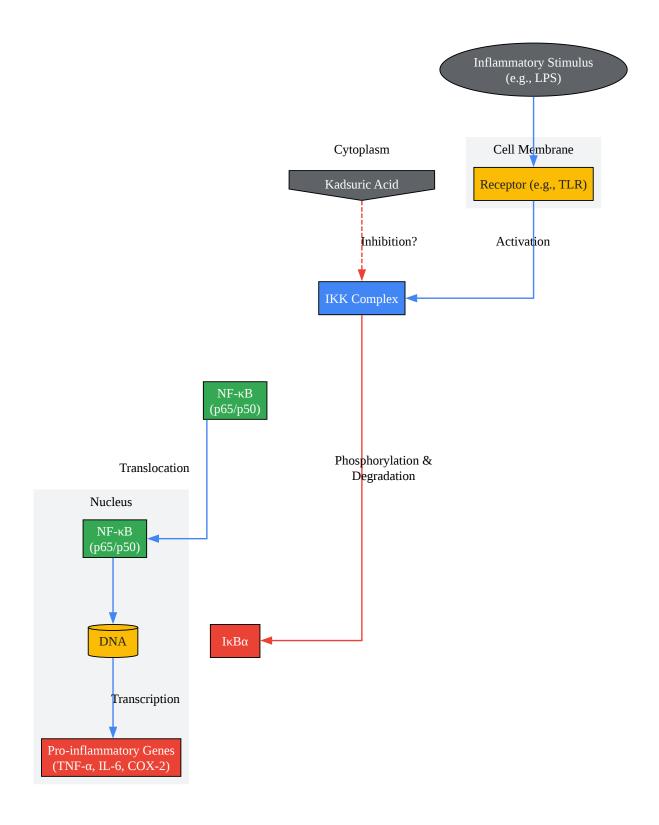
- Relaxation Delay: 2 seconds.
- Number of Scans: 1024 or more, as ¹³C has low natural abundance.
- 2D NMR Spectroscopy (COSY, HSQC, HMBC):
 - COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond ¹H-¹³C correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, crucial for connecting different spin systems and identifying quaternary carbons.

Mandatory Visualizations Experimental Workflow for Structure Confirmation









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